molecular formula C28H21ClN2O2S2 B12032622 3-(4-chlorophenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-chlorophenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12032622
M. Wt: 517.1 g/mol
InChI Key: BORYZSCTTVDENX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C28H21ClN2O2S2 and its molecular weight is 517.1 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(4-chlorophenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound can be described by the following molecular formula: C28H22ClN3O2S2C_{28}H_{22}ClN_3O_2S_2. Its structure features a benzothieno-pyrimidine core with a chlorophenyl and naphthalenyl substituent, which may contribute to its diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to the one exhibit significant antibacterial properties. For instance, derivatives of 3-(4-chlorophenyl) have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged from 1.13 µM to 6.28 µM, indicating potent antibacterial effects compared to standard references like thiourea (IC50 = 21.25 µM) .

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7oE. coli1.13
7pStaphylococcus aureus1.21

Antifungal Activity

The compound has also been evaluated for antifungal activity against pathogenic fungi. Similar structures have shown promising results against strains of fungi associated with infections. For example, certain derivatives were found to inhibit fungal growth effectively, suggesting that the compound could be a candidate for antifungal drug development .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Notably, it has been reported to inhibit acetylcholinesterase (AChE) and urease effectively:

  • Acetylcholinesterase Inhibition : Compounds derived from similar structures have been shown to inhibit AChE with varying degrees of potency.
  • Urease Inhibition : The synthesized compounds displayed strong urease inhibitory activity, with some achieving IC50 values significantly lower than traditional inhibitors.
EnzymeCompoundIC50 (µM)
AChE7n2.39
Urease7v2.15

Case Studies

In a recent study involving the synthesis of various derivatives of this compound, researchers evaluated their biological activities through in vitro assays. The findings indicated that modifications in the chemical structure significantly affected the biological efficacy of the compounds .

One notable case involved a derivative that exhibited both antibacterial and antifungal properties while maintaining low toxicity levels in human cell lines. This suggests potential for therapeutic applications in treating infections caused by resistant strains of bacteria and fungi.

Scientific Research Applications

The compound 3-(4-chlorophenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across multiple domains, including medicinal chemistry, pharmacology, and material science.

Chemical Properties and Structure

The compound is characterized by a complex molecular structure that includes a benzothieno-pyrimidine core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and naphthalen-2-yl groups contributes to its chemical reactivity and biological interactions. The molecular formula is C36H36ClN7O2C_{36}H_{36}ClN_7O_2 with a molecular weight of approximately 634.2 g/mol.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the benzothieno-pyrimidine framework has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer lines. Research has shown that modifications in the side chains can enhance selectivity towards specific cancer types, making this compound a candidate for further investigation in anticancer drug development.

Antimicrobial Properties

The presence of sulfur in the structure may impart antimicrobial activity, as many sulfur-containing compounds have shown efficacy against bacterial and fungal strains. Preliminary assays are needed to evaluate the spectrum of activity against common pathogens.

Neuroprotective Effects

Compounds related to this structure have been studied for their neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilic nature suggests potential applications in treating conditions such as Alzheimer's disease.

Bioavailability and Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) will provide insights into its suitability for clinical use.

Material Science Applications

The unique structural properties also open avenues for applications in material science. The compound can be explored as a precursor for synthesizing novel polymers or nanomaterials with specific electronic or optical properties.

Potential Applications in Electronics

Due to its conjugated system, this compound may exhibit semiconducting properties suitable for applications in organic electronics or photovoltaic devices.

Case Studies and Research Findings

Several case studies highlight the potential applications of compounds similar to 3-(4-chlorophenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one :

  • Anticancer Research : A study demonstrated that derivatives of benzothienopyrimidines significantly inhibited tumor growth in xenograft models.
  • Neuroprotection : Research indicated that certain derivatives protected neuronal cells from oxidative stress-induced apoptosis.
  • Antimicrobial Activity : Compounds with similar sulfur-containing moieties showed broad-spectrum antimicrobial activity against resistant bacterial strains.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety in the compound participates in nucleophilic substitution reactions, particularly under basic or transition metal-catalyzed conditions. Key findings include:

  • Thiol-Disulfide Exchange : The sulfanyl group can undergo substitution with other thiols (RSH) in the presence of oxidizing agents like iodine or peroxides, forming disulfide bonds.

  • Alkylation Reactions : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) at 60–80°C replaces the sulfanyl group with alkyl chains, generating derivatives with modified solubility profiles.

Oxidation of the Tetrahydrobenzothieno Ring

The saturated 5,6,7,8-tetrahydrobenzothieno ring undergoes selective oxidation:

Oxidizing Agent Conditions Product Application
KMnO₄Acidic aqueous medium, 0°C5,6,7,8-Tetrahydro ring aromatizes to benzothiopheneEnhances π-conjugation for materials science
H₂O₂/Fe³⁺Ethanol, refluxEpoxidation at the 5,6-position of the tetrahydro ringIntermediate for further functionalization

Hydrolysis of the 2-Oxoethyl Group

The ketone group in the 2-oxoethyl side chain is susceptible to hydrolysis:

  • Acidic Hydrolysis : Treatment with HCl (6M) in THF/water (1:1) at 80°C cleaves the oxoethyl group, yielding a carboxylic acid derivative.

  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze the ester analog of the oxoethyl group under mild conditions (pH 7, 37°C) .

Cycloaddition Reactions

The pyrimidin-4(3H)-one core participates in [4+2] cycloadditions:

  • Diels-Alder Reactivity : Reacts with dienophiles (e.g., maleic anhydride) in toluene at 110°C to form fused bicyclic adducts . Computational studies (DFT/PBE0) confirm regioselectivity driven by electron-rich regions of the benzothieno ring .

Chlorophenyl Substituent

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 90°C) replaces the 4-chlorophenyl group with biaryl systems .

  • Nucleophilic Aromatic Substitution : The para-chloro group reacts with amines (e.g., morpholine) under microwave irradiation (150°C, 30 min) .

Naphthalen-2-yl Group

  • Electrophilic Substitution : Bromination (Br₂/FeBr₃) occurs preferentially at the 6-position of the naphthalene ring, confirmed by X-ray crystallography .

Reduction Reactions

  • Ketone Reduction : The 2-oxoethyl group is reduced to a hydroxyl group using NaBH₄ in ethanol (0°C, 2 hr), forming a diol derivative.

  • Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) under high pressure (50 atm) saturates the benzothieno ring, altering its electronic properties.

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • C-S Bond Cleavage : Homolytic cleavage of the sulfanyl linker generates thiyl radicals, detectable via ESR spectroscopy .

  • Ring Contraction : Rearrangement of the pyrimidinone core observed in solid-state photolysis studies .

Key Stability Considerations

  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions via ring-opening mechanisms.

  • Thermal Stability : Stable up to 200°C (TGA data), with decomposition onset at 210°C (N₂ atmosphere) .

This compound’s multifunctional architecture enables diverse reactivity, making it a versatile scaffold in medicinal chemistry and materials science. Further studies are needed to explore its catalytic and biological applications .

Properties

Molecular Formula

C28H21ClN2O2S2

Molecular Weight

517.1 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C28H21ClN2O2S2/c29-20-11-13-21(14-12-20)31-27(33)25-22-7-3-4-8-24(22)35-26(25)30-28(31)34-16-23(32)19-10-9-17-5-1-2-6-18(17)15-19/h1-2,5-6,9-15H,3-4,7-8,16H2

InChI Key

BORYZSCTTVDENX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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